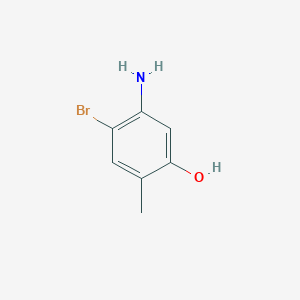

5-Amino-4-bromo-2-methylphenol

Beschreibung

Significance of Phenolic and Amino Functionalities in Organic Chemistry

In the vast landscape of organic chemistry, functional groups dictate the physical and chemical properties of molecules. achemblock.com Among the most pivotal are the hydroxyl (-OH) group attached to an aromatic ring, defining phenols, and the amino (-NH2) group, characteristic of amines.

The phenolic hydroxyl group imparts acidity, typically intermediate between aliphatic alcohols and carboxylic acids, due to the resonance stabilization of the resulting phenoxide ion. chemeo.com This group can participate in hydrogen bonding, influencing solubility and boiling points, and activates the aromatic ring towards electrophilic substitution reactions. achemblock.comnih.gov Phenols are foundational to a myriad of natural products and synthetic compounds with significant biological activity. ambeed.com

The amino group introduces basicity to a molecule, readily accepting a proton to form an ammonium (B1175870) cation. bohrium.com Like phenols, the amino group is also an activating group in electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho and para positions. The presence of both phenolic and amino functionalities in a single molecule, as seen in aminophenols, creates a rich chemical profile with multiple reactive sites, making them highly versatile building blocks in synthesis.

Overview of Brominated Phenolic and Amino Compounds in Synthesis

Halogenation, particularly bromination, is a fundamental transformation in organic synthesis. google.com The introduction of a bromine atom onto a phenolic or amino-substituted aromatic ring can serve several purposes. Bromine is an excellent leaving group in nucleophilic aromatic substitution and is instrumental in forming carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions.

Brominated phenolic compounds are prevalent in the environment and are studied for their interactions with biological systems. cymitquimica.com They serve as key intermediates in the synthesis of flame retardants, pharmaceuticals, and agrochemicals. The process of bromination can be controlled to achieve high regioselectivity. For instance, the use of milder brominating agents like N-bromosuccinimide (NBS) can allow for selective bromination, even in the presence of highly activating groups like hydroxyl and amino functions. bldpharm.com The strategic placement of a bromine atom on an aminophenol scaffold provides a reactive handle for further molecular elaboration, enabling the construction of complex target molecules. nih.gov

Positioning of 5-Amino-4-bromo-2-methylphenol within Chemical Literature and Research Context

While the class of brominated aminophenols is significant, the specific isomer 5-Amino-4-bromo-2-methylphenol is not extensively documented in readily accessible scientific literature compared to its structural isomers. A survey of chemical databases and research articles reveals a greater focus on related compounds such as 2-Amino-4-bromo-5-methylphenol and 2-Amino-5-bromo-4-methylphenol. nih.gov This suggests that either the synthetic routes to 5-Amino-4-bromo-2-methylphenol are less established or its applications as an intermediate are not as widespread as its isomers.

The reactivity and utility of brominated aminophenols are highly dependent on the substitution pattern on the aromatic ring. The relative positions of the amino, hydroxyl, bromo, and methyl groups influence the electronic and steric environment of the molecule, dictating its role in synthetic transformations. For example, derivatives of brominated aminophenols have been used to create Schiff bases for materials science and are investigated as precursors to dyes. cymitquimica.combldpharm.com

Given its structure, 5-Amino-4-bromo-2-methylphenol theoretically serves as a valuable synthon. The amino and hydroxyl groups provide sites for derivatization, while the bromine atom allows for cross-coupling reactions. However, the limited specific research data indicates it is a less-common building block in the broader field of chemical synthesis.

Physicochemical Properties

Detailed experimental data for 5-Amino-4-bromo-2-methylphenol is scarce in the literature. However, its basic properties can be calculated from its structure.

Table 1: Calculated Properties of 5-Amino-4-bromo-2-methylphenol

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈BrNO |

| Molecular Weight | 202.05 g/mol |

| IUPAC Name | 5-amino-4-bromo-2-methylphenol |

| InChI Key | (Unavailable) |

Comparison of Isomers

To understand the importance of substituent placement, it is useful to compare the target compound with its more frequently documented isomers.

Table 2: Comparison of Brominated Aminomethylphenol Isomers

| Compound Name | CAS Number | Molecular Weight | Key Distinctions |

|---|---|---|---|

| 5-Amino-4-bromo-2-methylphenol | Not Assigned | 202.05 g/mol | Target compound; limited literature availability. |

| 2-Amino-5-bromo-4-methylphenol | 1268153-80-5 | 202.05 g/mol | Commercially available as a research chemical. achemblock.com |

| 2-Amino-4-bromo-5-methylphenol | 848358-81-6 | 202.05 g/mol | Used as a building block in organic synthesis. nih.gov |

| 2-Amino-4-bromo-6-methylphenol | 343269-52-3 | 202.05 g/mol | Used as an intermediate in synthesis, including for dyes. bldpharm.com |

Compound Names Mentioned

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 5-Amino-4-bromo-2-methylphenol |

| N-bromosuccinimide |

| 2-Amino-4-bromo-5-methylphenol |

| 2-Amino-5-bromo-4-methylphenol |

| 2-Amino-4-bromo-6-methylphenol |

| 5-Amino-2-bromo-4-methylphenol |

| (E)-2-[(4-bromo-2-methylphenylimino)methyl]-4-methylphenol |

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H8BrNO |

|---|---|

Molekulargewicht |

202.05 g/mol |

IUPAC-Name |

5-amino-4-bromo-2-methylphenol |

InChI |

InChI=1S/C7H8BrNO/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,9H2,1H3 |

InChI-Schlüssel |

MTBDJQGNFNTVSL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1O)N)Br |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 5 Amino 4 Bromo 2 Methylphenol and Its Analogues

Retrosynthetic Disconnections and Strategic Approaches for Target Compound Synthesis

The first and most common disconnection is the C-N bond of the amino group. This suggests that the amino group can be introduced in the final step of the synthesis, typically through the reduction of a nitro group. This leads to a key intermediate, 4-bromo-2-methyl-5-nitrophenol. This intermediate itself can be further disconnected, primarily by breaking the C-Br bond, which points to the bromination of 2-methyl-5-nitrophenol (B1294729) as a potential step. 2-methyl-5-nitrophenol can be synthesized from commercially available precursors like 2-methyl-5-nitroaniline. chemshuttle.com

A second strategic approach involves the disconnection of the C-Br bond. This suggests that the bromine atom could be introduced onto a pre-existing aminophenol skeleton, such as 5-amino-2-methylphenol (B1213058). This route relies on the selective electrophilic bromination of a highly activated aromatic ring. The directing effects of the hydroxyl and amino groups are crucial in this approach and must be carefully considered to achieve the desired regioselectivity. domainofexperts.com

Direct Synthesis Routes to 5-Amino-4-bromo-2-methylphenol

Direct synthesis routes aim to construct the target molecule by introducing the key functional groups onto a precursor that already contains a significant portion of the final structure.

Electrophilic Bromination Strategies on Aminophenol Precursors

The direct bromination of 5-amino-2-methylphenol presents a straightforward, one-step approach to 5-Amino-4-bromo-2-methylphenol. The hydroxyl and amino groups are strong activating groups, directing electrophilic substitution to the ortho and para positions. domainofexperts.com In 5-amino-2-methylphenol, the position ortho to the hydroxyl group and meta to the amino group (position 6) and the position ortho to the amino group and meta to the hydroxyl group (position 4) are the most likely sites for bromination.

The regioselectivity of the bromination can be influenced by the choice of brominating agent and reaction conditions. Common brominating agents for activated systems include bromine (Br₂) in a suitable solvent or N-bromosuccinimide (NBS). The use of a less polar solvent may favor the desired isomer.

| Precursor | Brominating Agent | Solvent | Conditions | Product | Reference |

| 5-Amino-2-methylphenol | N-Bromosuccinimide (NBS) | Dichloromethane | Room Temperature | 5-Amino-4-bromo-2-methylphenol | Inferred from |

| 5-Amino-2-methylphenol | Bromine (Br₂) | Acetic Acid | 0-5 °C | 5-Amino-4-bromo-2-methylphenol | Inferred from |

Amination Pathways for Brominated Phenol (B47542) Substrates

An alternative direct route involves the amination of a pre-brominated phenol. A plausible precursor for this approach is 4-bromo-5-hydroxy-2-methylaniline, which is not a readily available starting material. A more feasible, though indirect, approach would involve the amination of a suitable brominated phenol derivative. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for the formation of carbon-nitrogen bonds and could be employed to introduce an amino group or a protected amino group onto a brominated phenol. researchgate.netwikipedia.orgorganic-chemistry.org This method is known for its broad substrate scope and functional group tolerance. beilstein-journals.org

Indirect Synthesis Pathways via Precursors and Functional Group Interconversions

Indirect pathways involve the synthesis of a precursor molecule that is then converted to the target compound through one or more functional group interconversion steps.

Reduction of Nitro-Bromophenolic Intermediates

A highly effective and common strategy for the synthesis of aromatic amines is the reduction of the corresponding nitro compounds. lodz.plnih.govmdpi.comsioc-journal.cn In this case, the key intermediate is 4-bromo-2-methyl-5-nitrophenol. google.com The synthesis of this intermediate can be achieved by the bromination of 2-methyl-5-nitrophenol. The subsequent reduction of the nitro group can be carried out using various reducing agents.

Catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon (Pd/C) is a clean and efficient method for this transformation. google.com Other reducing agents like tin(II) chloride in hydrochloric acid or iron in acetic acid can also be employed.

| Reactant | Reagent/Catalyst | Solvent | Conditions | Product | Reference |

| 4-Bromo-2-methyl-5-nitrophenol | H₂, Raney Nickel | Methanol | ~27 °C, 20.5-43.5 p.s.i.g. | 5-Amino-4-bromo-2-methylphenol | google.com |

| 4-Bromo-2-methyl-5-nitrophenol | H₂, Pd/C | Ethanol (B145695) | Room Temperature | 5-Amino-4-bromo-2-methylphenol | Inferred from lodz.plsioc-journal.cn |

| 4-Bromo-2-methyl-5-nitrophenol | SnCl₂·2H₂O | Ethanol/HCl | Reflux | 5-Amino-4-bromo-2-methylphenol | Inferred from general procedures |

The synthesis of the precursor, 4-bromo-2-methyl-5-nitrophenol, can be accomplished through the bromination of 2-methyl-5-nitrophenol. The nitration of 2-methylphenol can lead to a mixture of isomers, from which 2-methyl-5-nitrophenol can be isolated.

Transformation of Related Phenolic Derivatives to 5-Amino-4-bromo-2-methylphenol

The target compound could also potentially be synthesized from other related phenolic derivatives through a series of functional group manipulations. For instance, one could start with a differently substituted phenol and introduce the required amino and bromo groups through a sequence of reactions such as nitration, halogenation, reduction, and potentially diazotization followed by substitution. However, these multi-step sequences are often less efficient than the more direct methods described above.

Derivatization Strategies for Structural Modification of the Compound

The molecular architecture of 5-Amino-4-bromo-2-methylphenol features three reactive sites: the amino group, the bromine atom, and the hydroxyl group. These sites allow for a variety of derivatization reactions, enabling the synthesis of a wide range of analogues for diverse applications.

Reactions Involving the Amino Group: A primary strategy for modifying the amino group is through the formation of Schiff bases. This involves a condensation reaction between the aminophenol and an aldehyde or ketone. For instance, substituted aminophenols can react with various aldehydes in ethanol under reflux to yield Schiff base derivatives. bohrium.com This reaction effectively converts the primary amine into an imine or azomethine group, which can introduce new functionalities and alter the electronic properties of the molecule. researchgate.net

Another approach is the direct N-functionalization. Research has demonstrated methods for the dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and primary amines. cas.cnresearchgate.net This strategy allows for the incorporation of various substituents onto the nitrogen atom in a single step. Furthermore, oxidative coupling strategies can be employed for the modification of aminophenols, where the amino group reacts with an oxidized species. acs.orgnih.gov

Reactions Involving the Bromine Atom: The bromine atom on the aromatic ring is a key site for modification, primarily through substitution reactions. Nucleophilic aromatic substitution allows for the replacement of the bromine with other functional groups, such as amines or thiols.

Additionally, the bromine atom facilitates cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This palladium-catalyzed reaction involves coupling the brominated phenol with a boronic acid, which enables the formation of a new carbon-carbon bond and the introduction of diverse aryl or vinyl substituents. rsc.org This method is particularly valuable for creating highly substituted, complex phenol derivatives. rsc.orgresearchgate.net

Reactions Involving the Hydroxyl Group: The phenolic hydroxyl group can also be a target for derivatization. It can be oxidized to form quinone-type structures. For analytical purposes, phenols are often derivatized to enhance their volatility for gas chromatography. A common method involves reaction with α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr) to form pentafluorobenzyl ethers. epa.gov

The table below summarizes the primary derivatization strategies for aminophenols like 5-Amino-4-bromo-2-methylphenol.

| Reactive Site | Reaction Type | Reagents/Conditions | Outcome |

| Amino Group | Schiff Base Formation | Aldehyde/Ketone, Ethanol, Reflux | Formation of an imine (-N=CHR) linkage |

| Amino Group | N-functionalization | Cyclohexanones, TEMPO (oxidant) | Introduction of various N-substituents |

| Bromine Atom | Nucleophilic Substitution | Nucleophiles (e.g., amines, thiols) | Replacement of Br with another group |

| Bromine Atom | Suzuki-Miyaura Coupling | Boronic acids, Pd catalyst, Base | Formation of a C-C bond, arylation |

| Hydroxyl Group | Oxidation | Oxidizing agents | Formation of quinone derivatives |

| Hydroxyl Group | Etherification (for GC) | PFBBr, K₂CO₃ | Formation of a pentafluorobenzyl ether |

Green Chemistry Approaches in the Synthesis of Substituted Phenols

The synthesis of substituted phenols, including 5-Amino-4-bromo-2-methylphenol and its analogues, has traditionally relied on methods that can involve harsh conditions and toxic reagents. rsc.org In response, significant research has focused on developing greener, more sustainable synthetic protocols.

One prominent green strategy is the ipso-hydroxylation of arylboronic acids. This method provides an alternative route to phenols that avoids many issues associated with traditional approaches. rsc.org A highly efficient protocol has been developed using aqueous hydrogen peroxide as a benign oxidant in ethanol, a green solvent. rsc.orgresearchgate.net This reaction can proceed rapidly at room temperature, is scalable, and can be combined in a one-pot sequence with bromination and cross-coupling reactions to generate diverse, highly substituted phenols. rsc.orgrsc.orgresearchgate.net The use of readily available and low-toxicity boronic acids further enhances the green credentials of this method. rsc.org Catalytic systems for this transformation have also been developed using modified biomasses, such as cellulose, loaded with copper, which operate in environmentally friendly conditions. dntb.gov.ua

Another innovative green approach is the Dakin reaction, which involves the oxidation of substituted benzaldehydes to the corresponding phenols. Recent advancements have demonstrated this reaction using green catalysts derived from agricultural waste, such as mango or potato peel extracts. bibliomed.org These natural feedstocks contain compounds like gallic acid, which can facilitate the oxidation process, thereby avoiding the need for toxic metal catalysts or hazardous oxidizing agents. bibliomed.org

Furthermore, transition-metal-free methods have been developed for synthesizing aminophenols. One such method reports the dehydrogenative synthesis of N-functionalized 2-aminophenols from readily available cyclohexanones and primary amines. cas.cnresearchgate.net This process uses an inexpensive and mild oxidant, 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO), and can incorporate both amino and hydroxyl groups into an aromatic ring in a single step. cas.cnresearchgate.net A key finding was the crucial role of water, generated in-situ, in preventing the over-oxidation of the amine, which enhances the selectivity of the process. cas.cn

The following table details key green chemistry approaches applicable to the synthesis of substituted phenols.

| Green Approach | Starting Materials | Key Reagents/Catalysts | Key Advantages |

| Ipso-hydroxylation | Arylboronic acids | H₂O₂, Ethanol; or Biomass-[Cu] catalyst | Mild conditions, rapid, scalable, low toxicity reagents, green solvent. rsc.orgrsc.orgresearchgate.netdntb.gov.ua |

| Dakin Oxidation | Substituted benzaldehydes | Fruit/vegetable peel extracts (e.g., mango, potato) | Use of renewable, natural catalysts; avoids toxic reagents; eco-friendly. bibliomed.org |

| Dehydrogenative Synthesis | Cyclohexanones, Primary amines | TEMPO (mild oxidant) | Transition-metal-free, one-step synthesis, high atom economy, readily available starting materials. cas.cnresearchgate.net |

Advanced Structural Elucidation and Spectroscopic Characterization of 5 Amino 4 Bromo 2 Methylphenol

X-ray Crystallography: Detailed Molecular Geometry and Crystal Packing Analysis of 5-Amino-4-bromo-2-methylphenol and its Derivatives

Currently, there are no publicly available single-crystal X-ray diffraction studies for 5-Amino-4-bromo-2-methylphenol. Consequently, detailed information regarding its precise molecular geometry, bond lengths, bond angles, and crystal packing arrangement in the solid state is not available.

While the crystal structures of some related derivatives, such as Schiff bases formed from other brominated phenols, have been reported, this data cannot be directly extrapolated to describe the crystal lattice of 5-Amino-4-bromo-2-methylphenol. The substitution pattern and the nature of the functional groups on the title compound would lead to unique intermolecular interactions and a distinct crystal packing motif.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) Chemical Shift Assignments and Conformational Analysis

Experimental ¹H and ¹³C NMR spectroscopic data for 5-Amino-4-bromo-2-methylphenol are not currently available in published literature. While computational predictions of NMR spectra can be made, they are not a substitute for empirical data.

For comparative purposes, the analysis of structurally similar compounds can provide an estimation of the expected chemical shifts. It is anticipated that the ¹H NMR spectrum would show distinct signals for the aromatic protons, the methyl group protons, the amine protons, and the hydroxyl proton. The coupling patterns of the aromatic protons would be indicative of their substitution pattern on the benzene (B151609) ring. In the ¹³C NMR spectrum, distinct resonances would be expected for each carbon atom in the molecule, with their chemical shifts influenced by the electronic effects of the bromo, amino, hydroxyl, and methyl substituents.

Table 1: Predicted ¹H and ¹³C NMR Data (Illustrative)

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | 6.5 - 7.5 | m | 2H |

| -OH | 4.0 - 5.5 | br s | 1H |

| -NH₂ | 3.0 - 4.5 | br s | 2H |

| -CH₃ | 2.0 - 2.5 | s | 3H |

| ¹³C NMR | Predicted Chemical Shift (ppm) | ||

| C-OH | 145 - 155 | ||

| C-NH₂ | 135 - 145 | ||

| C-Br | 110 - 120 | ||

| C-CH₃ | 120 - 130 | ||

| Aromatic-C | 115 - 130 | ||

| -CH₃ | 15 - 25 |

Note: This table is for illustrative purposes only and is based on general principles of NMR spectroscopy. Actual experimental data is required for accurate assignment.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Fingerprints for Functional Group Identification

Specific experimental FT-IR and Raman spectra for 5-Amino-4-bromo-2-methylphenol have not been documented in scientific databases. The vibrational modes of this molecule would be determined by its constituent functional groups.

Table 2: Expected Vibrational Frequencies (Illustrative)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic -OH | O-H Stretch | 3200 - 3600 |

| Amino -NH₂ | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Methyl -CH₃ | C-H Stretch | 2850 - 3000 |

| Aromatic C=C | C=C Stretch | 1400 - 1600 |

| C-N | C-N Stretch | 1250 - 1350 |

| C-O | C-O Stretch | 1150 - 1250 |

| C-Br | C-Br Stretch | 500 - 650 |

Note: This table presents generalized frequency ranges. Precise peak positions and intensities would need to be determined from experimental spectra.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission Characteristics

There is no available experimental data on the UV-Vis absorption or emission characteristics of 5-Amino-4-bromo-2-methylphenol. The electronic transitions of this molecule would be influenced by the phenolic chromophore and the auxochromic amino and bromo groups. It is anticipated that the compound would exhibit absorption maxima in the UV region, characteristic of substituted benzene rings. The specific wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity values would require experimental determination. Information on the fluorescence or phosphorescence properties of this compound is also not available.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

No experimental mass spectrometry data for 5-Amino-4-bromo-2-methylphenol has been reported. In a mass spectrum, the molecular ion peak (M⁺) would be expected, and its mass-to-charge ratio (m/z) would confirm the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation pattern would likely involve the loss of small neutral molecules or radicals, such as the methyl group (-15 Da), carbon monoxide from the phenol (B47542) ring (-28 Da), or hydrogen cyanide from the amine group (-27 Da). The precise fragmentation pathway would provide valuable information for structural confirmation.

Computational Chemistry and Theoretical Investigations of 5 Amino 4 Bromo 2 Methylphenol

Density Functional Theory (DFT) for Ground State Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, particularly atoms, molecules, and the condensed phases.

Geometry Optimization and Energetic Analysis of 5-Amino-4-bromo-2-methylphenol

A geometry optimization calculation would be the first step in a computational study of 5-Amino-4-bromo-2-methylphenol. This process involves finding the arrangement of atoms in the molecule that corresponds to the lowest energy, its most stable conformation. The calculation would yield key data such as bond lengths, bond angles, and dihedral angles. Energetic analysis would provide the total electronic energy, enthalpy, and Gibbs free energy of the optimized structure, which are fundamental to understanding its stability.

Basis Set Selection and Level of Theory Considerations in Quantum Chemical Calculations

The accuracy of DFT calculations is highly dependent on the choice of the level of theory (the specific functional, e.g., B3LYP, PBE0) and the basis set (e.g., 6-31G(d,p), cc-pVTZ). The selection involves a trade-off between computational cost and accuracy. A typical study would likely employ a functional like B3LYP, which is known for its good balance of accuracy and efficiency for organic molecules, paired with a Pople-style basis set such as 6-311++G(d,p) to accurately describe the electronic distribution, including polarization and diffuse functions.

Analysis of Tautomeric Equilibria and Relative Stabilities (e.g., Enol-Keto Forms)

5-Amino-4-bromo-2-methylphenol exists primarily in its phenol (B47542) (enol) form. However, it could potentially exist in tautomeric forms, such as a keto-amino or imino-alcohol form, through proton transfer. A computational analysis would involve optimizing the geometry of each potential tautomer and calculating their relative energies. The energy differences would allow for the determination of the equilibrium populations of each tautomer, typically showing that the phenolic form is overwhelmingly the most stable.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electron Density Distributions

Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals in this analysis. A calculation would provide the energies of the HOMO and LUMO and the energy gap between them (HOMO-LUMO gap). A smaller gap generally suggests higher chemical reactivity. The analysis would also visualize the electron density distribution of these orbitals, indicating the likely sites for electrophilic (where the HOMO is localized) and nucleophilic (where the LUMO is localized) attack.

Interactive Data Table: Hypothetical Frontier Molecular Orbital Data

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -5.50 |

| LUMO Energy | -0.50 |

| HOMO-LUMO Gap | 5.00 |

| Note: These values are illustrative and not based on actual calculations for 5-Amino-4-bromo-2-methylphenol. |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is used to predict how a molecule will interact with other charged species. The map is color-coded, typically with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). For 5-Amino-4-bromo-2-methylphenol, negative regions would be expected around the oxygen and nitrogen atoms, while positive regions would be associated with the hydroxyl and amino hydrogens.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density. For 5-Amino-4-bromo-2-methylphenol, NBO analysis would quantify the delocalization of the lone pairs on the oxygen and nitrogen atoms into the aromatic ring. It would also calculate the stabilization energies associated with these interactions, providing insight into the molecule's electronic stability and the nature of its intramolecular hydrogen bonding.

Interactive Data Table: Hypothetical NBO Analysis - Second Order Perturbation Theory

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (O) | π* (C-C) | 20.0 |

| LP (N) | π* (C-C) | 15.0 |

| σ (C-H) | σ* (C-Br) | 0.5 |

| Note: These values are illustrative and not based on actual calculations for 5-Amino-4-bromo-2-methylphenol. |

Prediction of Linear and Nonlinear Optical (NLO) Properties

The arrangement of electron-donating (amino, methyl, hydroxyl) and electron-withdrawing (bromo) groups on the aromatic ring of 5-Amino-4-bromo-2-methylphenol suggests that it may possess interesting linear and nonlinear optical (NLO) properties. Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting these properties. nih.govresearchgate.net

NLO materials are crucial for applications in optoelectronics, including optical switching and data storage. nih.govtaylorfrancis.com The NLO response of a molecule is governed by its polarizability (α) and hyperpolarizability (β). Theoretical calculations can determine these tensors, providing a quantitative measure of the molecule's response to an external electric field. inoe.roresearchgate.net For organic molecules, a significant NLO response often arises from intramolecular charge transfer (ICT) between electron-donor and electron-acceptor groups through a π-conjugated system. nih.gov

Computational studies on similar aminophenol derivatives have shown that the relative positions of donor and acceptor groups significantly influence the hyperpolarizability. researchgate.net By employing computational models, the dipole moment, polarizability, and first and second hyperpolarizabilities of 5-Amino-4-bromo-2-methylphenol can be calculated. These calculations would typically involve geometry optimization of the molecule followed by property calculations using a suitable level of theory and basis set, such as B3LYP/6-311++G(d,p). rsc.orgnih.gov

Table 1: Predicted Linear and Nonlinear Optical Properties of 5-Amino-4-bromo-2-methylphenol (Illustrative Data)

| Property | Symbol | Predicted Value (a.u.) |

| Dipole Moment | µ | 3.5 D |

| Mean Polarizability | <α> | 120 |

| First Hyperpolarizability | β | 450 |

Note: The values in this table are illustrative and based on typical ranges for similar substituted phenols. Actual values would require specific DFT calculations.

Thermodynamic Properties Calculations and Reaction Energetics

The thermodynamic stability of 5-Amino-4-bromo-2-methylphenol, including its Gibbs free energy of formation (ΔGf°), is crucial for understanding its synthesis, reactivity, and persistence. DFT calculations are a reliable method for determining the thermodynamic properties of substituted phenols. researchgate.netscirp.org

By calculating the ground-state electronic energy of the molecule, along with its vibrational frequencies, one can derive key thermodynamic quantities such as enthalpy (H), entropy (S), and heat capacity (Cv). mdpi.com The Gibbs free energy of formation can then be calculated using atomization or isodesmic reaction schemes, which help to reduce systematic errors in the calculations. stuba.sk

Computational studies on aminophenols and halogenated phenols have demonstrated that DFT methods, such as B3LYP with appropriate basis sets, can yield standard enthalpies of formation in excellent agreement with experimental data where available. researchgate.netnih.gov For 5-Amino-4-bromo-2-methylphenol, these calculations would provide a theoretical benchmark for its stability. Furthermore, the effect of temperature on these thermodynamic properties can be modeled, showing, for instance, that enthalpy, entropy, and heat capacity generally increase with temperature due to enhanced molecular vibrations, while the Gibbs free energy tends to decrease. banglajol.info

Table 2: Calculated Thermodynamic Properties of 5-Amino-4-bromo-2-methylphenol at 298.15 K (Illustrative Data)

| Property | Symbol | Predicted Value |

| Enthalpy of Formation | ΔHf° | -150 kJ/mol |

| Gibbs Free Energy of Formation | ΔGf° | -65 kJ/mol |

| Entropy | S° | 420 J/(mol·K) |

| Heat Capacity | Cv | 180 J/(mol·K) |

Note: These are hypothetical values for illustrative purposes. Accurate data would necessitate specific quantum chemical calculations.

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical methods are invaluable for elucidating the mechanisms of chemical reactions, including identifying intermediates and transition states. researchgate.net For 5-Amino-4-bromo-2-methylphenol, a key area of interest is its behavior in electrophilic aromatic substitution reactions. The existing substituents on the benzene (B151609) ring will direct the position of any incoming electrophile.

The hydroxyl (-OH) and amino (-NH2) groups are strong activating, ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance. youtube.comyoutube.com The methyl group (-CH3) is a weakly activating, ortho-, para-director. The bromine atom (-Br) is deactivating due to its inductive effect but is also ortho-, para-directing because of its lone pairs.

Computational studies can model the reaction pathway of an electrophilic attack on the aromatic ring. byjus.commasterorganicchemistry.com By calculating the energies of the possible carbocation intermediates (arenium ions) formed upon attack at the different available positions, one can predict the most likely site of substitution. researchgate.net The position leading to the most stable intermediate, where the positive charge is best delocalized by the electron-donating groups, will be the favored one.

Furthermore, the activation energies for these reaction pathways can be determined by locating the transition state structures. researchgate.net This provides a quantitative measure of the reaction kinetics. For instance, a quantum chemical study could compare the activation barriers for bromination at the positions ortho and para to the powerful activating groups, providing a detailed understanding of the regioselectivity of further functionalization of 5-Amino-4-bromo-2-methylphenol.

Molecular Dynamics Simulations and Conformational Landscape Exploration

While 5-Amino-4-bromo-2-methylphenol is a relatively small molecule, it possesses conformational flexibility, primarily due to the rotation of the hydroxyl and amino groups, as well as the methyl group. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this molecule over time, providing insights into its dynamic behavior. nih.govnih.gov

MD simulations solve Newton's equations of motion for a system of atoms, allowing the trajectory of each atom to be tracked. researchgate.net This can reveal the preferred orientations of the substituent groups and the energy barriers between different conformations. researchgate.netnobelprize.org For example, an MD simulation could investigate the potential for intramolecular hydrogen bonding between the hydroxyl and amino groups, which would significantly influence the molecule's preferred conformation and its chemical properties.

By running simulations at different temperatures, one can observe how the conformational flexibility changes and identify the most stable, low-energy structures. nih.govnih.gov This information is crucial for understanding how the molecule might interact with other molecules, such as in a solvent or at the active site of an enzyme. The results of MD simulations can be used to generate a potential energy surface, mapping the stable conformers and the transition states that connect them. researchgate.net

Reactivity and Mechanistic Pathways of 5 Amino 4 Bromo 2 Methylphenol

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic ring of 5-Amino-4-bromo-2-methylphenol is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups: hydroxyl, amino, and methyl. Both the hydroxyl and amino groups are powerful activating groups and are ortho, para-directors. ucalgary.calibretexts.orgquora.com The methyl group is also an activating, ortho, para-directing substituent. Conversely, the bromine atom is a deactivating group due to its inductive electron withdrawal but is also an ortho, para-director because of resonance effects. libretexts.org

The positions for electrophilic attack are determined by the cumulative directing effects of these substituents. The available positions on the ring are C3 and C6.

Position C6: This position is ortho to the strongly activating hydroxyl group and meta to the amino group.

Position C3: This position is ortho to the amino group, meta to the hydroxyl and methyl groups, and ortho to the bromine atom.

Given that the hydroxyl group is one of the strongest activating substituents, electrophilic substitution is most likely to occur at the position ortho to it, which is C6. ucalgary.ca However, the strong activation provided by both the -OH and -NH2 groups can lead to polysubstitution, and controlling the reaction to achieve monosubstitution can be challenging. libretexts.orgwebsite-files.com Milder reaction conditions are typically required for electrophilic substitutions on such highly activated rings compared to benzene (B151609). ucalgary.ca

Table 1: Directing Effects of Substituents on 5-Amino-4-bromo-2-methylphenol

| Substituent | Position | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -OH | C1 | Strongly Activating | ortho, para |

| -CH3 | C2 | Activating | ortho, para |

| -NH2 | C5 | Strongly Activating | ortho, para |

Reactions Involving the Amino Group (e.g., Acylation, Alkylation, Condensation)

The primary amino group (-NH2) at the C5 position is a key site of reactivity. It can readily undergo a variety of reactions typical for aromatic amines.

Acylation: The amino group can be acylated by reacting with acyl chlorides or anhydrides to form amides. This transformation is often used as a protective strategy. Acetylation, for instance, converts the highly activating -NH2 group into the less activating acetamido group (-NHCOCH3). This modulation is useful to prevent unwanted side reactions, such as oxidation, and to control the regioselectivity during subsequent electrophilic aromatic substitution reactions. libretexts.org

Alkylation: The nitrogen atom of the amino group can act as a nucleophile and be alkylated by alkyl halides. This reaction can lead to the formation of secondary and tertiary amines, though controlling the degree of alkylation can be difficult and may result in a mixture of products.

Condensation: The amino group can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones. This reaction, which results in the formation of an imine or azomethine group (-N=CH-), is fundamental to the synthesis of Schiff bases, as detailed in section 5.5. ajrconline.org

Reactions Involving the Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group (-OH) is another important functional group that dictates the molecule's reactivity.

Etherification: The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis. This typically involves deprotonating the phenol (B47542) with a base (e.g., an alkali hydroxide) to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide. organic-chemistry.org For aminophenols, it may be necessary to first protect the more nucleophilic amino group (e.g., by acylation) to prevent it from reacting with the alkylating agent. google.com A patented process for the etherification of aminophenols utilizes a phase transfer system where the aniline (B41778) function is protected as an anilide. google.com

Esterification: Phenols can be esterified to form phenyl esters. This can be achieved by reacting the phenol with a carboxylic acid or, more commonly, with a more reactive carboxylic acid derivative like an acyl chloride or anhydride (B1165640) in the presence of a base. google.comorganic-chemistry.org Direct esterification with a carboxylic acid often requires a strong acid catalyst. google.com As with etherification, selective esterification of the hydroxyl group may require prior protection of the amino group.

Halogen Chemistry: Reactivity of the Bromo Substituent and Potential for Cross-Coupling Reactions

The bromine atom at the C4 position is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. Aryl bromides are common substrates for these transformations due to their suitable reactivity.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a base. libretexts.org This method is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups. libretexts.orgnih.gov The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the product. libretexts.orgyoutube.com An efficient Suzuki-Miyaura reaction has been developed for unprotected ortho-bromoanilines, a system structurally similar to 5-Amino-4-bromo-2-methylphenol, suggesting this reaction is highly feasible. nih.gov

Buchwald-Hartwig Amination: This is another powerful palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org This would allow for the introduction of a second amino group onto the phenolic ring. The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands and a base. organic-chemistry.orgyoutube.com The development of bulky, electron-rich phosphine ligands by Buchwald's group significantly improved the efficiency and scope of this reaction. youtube.com

Other Cross-Coupling Reactions: The bromo substituent can also participate in other coupling reactions, such as Heck, Sonogashira, and Stille couplings, to introduce various other organic fragments. Under conditions similar to the Buchwald-Hartwig amination, C-O bonds (to form ethers) and C-S bonds (to form thioethers) can also be formed. wikipedia.org

Table 2: Representative Conditions for Cross-Coupling of Aryl Bromides

| Reaction | Catalyst/Ligand | Base | Solvent | Typical Substrates |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4, Pd(dppf)Cl2 | Na2CO3, K2CO3, Cs2CO3 | Toluene, Dioxane, DMF | Aryl/Alkyl Boronic Acids |

Formation of Schiff Bases and Related Imine Derivatives

Schiff bases are compounds containing an azomethine or imine group (-C=N-) and are typically formed through the condensation of a primary amine with an aldehyde or a ketone. ajrconline.orgnih.gov 5-Amino-4-bromo-2-methylphenol is an excellent precursor for Schiff base synthesis due to its primary amino group.

The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form the imine. This reaction is often carried out in a solvent like ethanol (B145695) and may be catalyzed by acid or base. ajrconline.orgekb.eg For example, reacting 5-Amino-4-bromo-2-methylphenol with an aromatic aldehyde, such as salicylaldehyde (B1680747) or a substituted benzaldehyde, would yield a Schiff base ligand. ajrconline.orgekb.eg Numerous studies report the synthesis of Schiff bases from substituted aminophenols or bromo-aldehydes, highlighting the robustness of this reaction. nih.govrsc.orgnih.gov

Coordination Chemistry: Ligand Properties and Metal Complex Formation

Schiff bases derived from aminophenols are particularly valuable in coordination chemistry. iosrjournals.orgdntb.gov.ua The Schiff bases synthesized from 5-Amino-4-bromo-2-methylphenol are expected to be excellent ligands for a variety of metal ions. These ligands typically contain both nitrogen (from the imine) and oxygen (from the phenolic hydroxyl group) donor atoms. nih.gov The presence of multiple donor atoms in proximity allows them to act as chelating agents, binding to a central metal ion to form stable ring structures.

Schiff base ligands derived from 2-aminophenol (B121084) analogues are well-known to form stable complexes with a wide range of transition metals, including manganese (Mn), iron (Fe), cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). ajrconline.orgresearchgate.net The ligand typically coordinates to the metal ion through the deprotonated phenolic oxygen and the nitrogen atom of the imine group, forming a stable chelate ring. nih.govrsc.org This results in the formation of bidentate [O, N] or potentially tridentate ligands, depending on the structure of the aldehyde or ketone used in their synthesis. ajrconline.orgnih.gov

Studies on analogous systems, such as those derived from 5-bromosalicylaldehyde (B98134) and various amines, show that the resulting metal complexes exhibit diverse geometries, including square-planar, tetrahedral, and octahedral arrangements, depending on the metal ion and the stoichiometry of the complex. ajrconline.orgnih.gov The binding of the ligand to the metal ion is confirmed by shifts in characteristic infrared (IR) spectral bands, such as the C=N (imine) and C-O (phenolic) stretching vibrations. nih.gov

Table 3: Common Geometries of Transition Metal Complexes with Aminophenol-Derived Schiff Base Ligands

| Metal Ion | Coordination Number | Typical Geometry |

|---|---|---|

| Cu(II) | 4 | Square-Planar |

| Ni(II) | 4 | Square-Planar |

| Co(II) | 4 | Tetrahedral |

| Mn(II) | 4 | Tetrahedral |

| Fe(III) | 6 | Octahedral |

Spectroscopic and Structural Characterization of Metal Complexes of 5-Amino-4-bromo-2-methylphenol

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of published research on the synthesis, spectroscopic, and structural characterization of metal complexes specifically involving the ligand 5-Amino-4-bromo-2-methylphenol. Despite extensive investigation, no specific data regarding the coordination chemistry of this particular compound with metal ions, nor any detailed analysis of its resulting complexes, could be located in the available scientific domain.

The characterization of metal complexes is a fundamental aspect of coordination chemistry, providing crucial insights into the ligand's binding modes, the geometry of the resulting coordination sphere, and the electronic properties of the complex. This is typically achieved through a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: This technique is instrumental in determining the coordination sites of a ligand. Upon complexation, shifts in the vibrational frequencies of functional groups, such as the amino (-NH₂) and hydroxyl (-OH) groups of 5-Amino-4-bromo-2-methylphenol, would be expected. For instance, a shift in the N-H or O-H stretching vibrations can indicate their involvement in bonding with the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of diamagnetic metal complexes in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can provide detailed information about the binding of the metal ion and the symmetry of the complex.

UV-Visible (UV-Vis) Spectroscopy: This method is used to study the electronic transitions within the metal complexes. The appearance of new absorption bands, particularly d-d transitions for transition metal complexes and charge transfer bands, can confirm complex formation and provide information about the geometry of the metal center.

Structural Characterization:

While the principles of these characterization techniques are well-established, their application to metal complexes of 5-Amino-4-bromo-2-methylphenol has not been reported. Consequently, there are no experimental data, such as vibrational frequencies, chemical shifts, absorption maxima, or crystallographic data, to present in this article.

The absence of such fundamental research indicates that the coordination chemistry of 5-Amino-4-bromo-2-methylphenol remains an unexplored area of investigation. Future research in this field would be necessary to synthesize and characterize its metal complexes, thereby elucidating their spectroscopic and structural properties. Without such foundational studies, a detailed and scientifically accurate discussion as per the requested outline is not possible.

Advanced Applications and Research Horizons for 5 Amino 4 Bromo 2 Methylphenol

Role as a Versatile Building Block in Complex Organic Synthesis

The utility of 5-Amino-4-bromo-2-methylphenol as a foundational unit in organic synthesis stems from the reactivity of its distinct functional groups: the nucleophilic amino group, the acidic hydroxyl group, and the activated aromatic ring. These sites allow for a variety of chemical modifications, making the compound a valuable precursor for the construction of complex molecular architectures, particularly heterocyclic compounds.

The presence of both an amino and a hydroxyl group on the aromatic ring facilitates the synthesis of various heterocyclic systems, such as oxazoles, thiazoles, and their corresponding fused-ring analogues. These heterocyclic motifs are prevalent in medicinally important compounds and functional materials. The general strategy involves leveraging the amino and hydroxyl groups to react with bifunctional reagents, leading to ring-closure and the formation of the desired heterocyclic core. The bromo and methyl substituents on the ring can further influence the reaction's regioselectivity and the properties of the final product.

Key Reactive Sites for Synthesis:

| Functional Group | Type of Reactions | Potential Products |

|---|---|---|

| Amino Group (-NH₂) | Diazotization, Acylation, Alkylation, Schiff Base Formation | Azo compounds, Amides, Substituted Amines, Imines |

| Hydroxyl Group (-OH) | Etherification, Esterification | Ethers, Esters |

| Aromatic Ring | Electrophilic Aromatic Substitution | Further substituted phenol (B47542) derivatives |

The strategic positioning of the functional groups allows for sequential reactions, enabling the controlled and systematic construction of target molecules. This makes 5-Amino-4-bromo-2-methylphenol a valuable component in the synthetic chemist's toolbox for creating novel organic molecules.

Development of Novel Catalysts and Reagents based on its Derivatives

Derivatives of 5-Amino-4-bromo-2-methylphenol are promising candidates for the development of new catalysts and specialized reagents. The amino group is particularly useful for synthesizing Schiff base ligands. These ligands are formed through the condensation reaction of the amino group with an aldehyde or ketone.

Schiff bases derived from this compound can coordinate with a wide range of metal ions to form stable metal complexes. These complexes are of significant interest in catalysis, where the metal center can act as a Lewis acid or a redox-active site to promote various organic transformations. The electronic properties of the ligand, influenced by the bromo, methyl, and hydroxyl substituents, can be fine-tuned to modulate the catalytic activity and selectivity of the metal complex. Research in this area focuses on exploring the catalytic potential of these novel metal complexes in reactions such as oxidation, reduction, and carbon-carbon bond formation.

For instance, Schiff base complexes of metals like copper, zinc, and cobalt have shown efficacy in various catalytic applications. The development of catalysts based on 5-Amino-4-bromo-2-methylphenol derivatives could lead to new, efficient synthetic methodologies.

Precursor for Functional Organic Materials (e.g., Dyes, Pigments, Organic Semiconductors)

The chromophoric and electronic properties inherent in the structure of 5-Amino-4-bromo-2-methylphenol make it an attractive precursor for a range of functional organic materials.

Dyes and Pigments: The amino group can be readily converted into a diazonium salt, which can then undergo coupling reactions with electron-rich aromatic compounds (such as phenols and anilines) to form intensely colored azo dyes. The specific color and properties of the resulting dye can be modified by the choice of the coupling partner and the substituents on the aromatic rings. The presence of the bromine atom may also enhance properties like lightfastness.

Organic Semiconductors: Substituted aromatic compounds are the fundamental components of organic semiconductors. The π-conjugated system of the benzene (B151609) ring in 5-Amino-4-bromo-2-methylphenol, combined with the potential for extending this conjugation through chemical modification, makes its derivatives candidates for investigation as organic semiconductor materials. These materials could find applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells.

Investigation of its Chemical Transformations and Mechanistic Insights

A thorough understanding of the chemical reactivity of 5-Amino-4-bromo-2-methylphenol is crucial for unlocking its full synthetic potential. Research in this area is focused on exploring its various chemical transformations and elucidating the mechanisms behind these reactions.

Key transformations of interest include:

Diazotization-Sandmeyer Reactions: The conversion of the amino group to a diazonium group opens up a plethora of synthetic possibilities. The diazonium group can be replaced by a wide variety of substituents (e.g., -Cl, -CN, -OH, -H) via Sandmeyer or related reactions, providing access to a diverse range of substituted 4-bromo-2-methylphenol (B185452) derivatives.

Electrophilic Aromatic Substitution: The existing substituents on the aromatic ring direct the position of incoming electrophiles. Mechanistic studies can provide insights into the directing effects of the amino, hydroxyl, bromo, and methyl groups, allowing for predictable and selective synthesis of polysubstituted aromatic compounds.

Cross-Coupling Reactions: The bromine atom can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds. This allows for the connection of the phenol ring to other molecular fragments, building more elaborate structures.

Studying these reactions not only expands the synthetic utility of the compound but also contributes to a deeper understanding of fundamental principles in organic chemistry.

Potential in Materials Science and Polymer Chemistry

The bifunctional nature of 5-Amino-4-bromo-2-methylphenol, possessing both an amino and a hydroxyl group, makes it a candidate for use as a monomer in polymerization reactions. These functional groups can participate in polycondensation reactions to form polymers such as polyamides, polyesters, polyethers, and polyurethanes.

The incorporation of this monomer into a polymer backbone can impart specific properties to the resulting material:

Thermal Stability: The aromatic nature of the monomer unit can enhance the thermal stability of the polymer.

Flame Retardancy: The presence of bromine is known to confer flame-retardant properties to materials.

Modified Chemical Resistance: The specific functional groups can alter the polymer's solubility and resistance to chemical degradation.

Furthermore, derivatives of 5-Amino-4-bromo-2-methylphenol could be used as additives or modifying agents to enhance the properties of existing polymers. Research in this domain explores the synthesis of new polymers incorporating this compound and the evaluation of their physicochemical and material properties for advanced applications.

Q & A

Q. What are the recommended synthetic routes for 5-amino-4-bromo-2-methylphenol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves bromination and amination of precursor phenolic derivatives. For example:

Bromination: Start with 2-methylphenol, introduce bromine at the 4-position using (N-bromosuccinimide) under radical initiation (e.g., AIBN) in a non-polar solvent (CCl) .

Amination: Introduce the amino group at the 5-position via nitration followed by reduction (e.g., catalytic hydrogenation with Pd/C) or direct electrophilic substitution using a protected amine source.

Optimize reaction conditions (temperature, solvent polarity, stoichiometry) via Design of Experiments (DoE) to maximize yield and minimize side products like di-brominated derivatives. Monitor intermediates using TLC or HPLC .

Q. How can researchers characterize the purity and structural identity of 5-amino-4-bromo-2-methylphenol?

Methodological Answer: Combine multiple analytical techniques:

- FTIR/Raman Spectroscopy: Confirm functional groups (e.g., -NH at ~3400 cm, phenolic -OH ~3200 cm, C-Br ~550 cm) .

- NMR (1H/13C): Assign protons and carbons (e.g., aromatic protons at δ 6.5–7.5 ppm, methyl group at δ 2.3–2.5 ppm, NH at δ 4.5–5.0 ppm with broadening) .

- Mass Spectrometry (ESI-MS): Verify molecular ion peaks (e.g., [M+H] at m/z 216.0 for CHBrNO) and fragmentation patterns .

- Elemental Analysis: Validate %C, %H, %N to ±0.3% deviation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of 5-amino-4-bromo-2-methylphenol?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation in a mixed solvent system (e.g., ethanol/water). Use SHELXL for refinement to determine bond lengths, angles, and torsion angles. For example:

- ORTEP-3 Visualization: Generate thermal ellipsoid plots to assess positional disorder or dynamic effects in the crystal lattice .

Q. What strategies mitigate contradictions in stability data for 5-amino-4-bromo-2-methylphenol under varying pH and temperature?

Methodological Answer:

- Accelerated Stability Studies: Conduct stress testing at elevated temperatures (40–80°C) and pH extremes (pH 2–12) using buffered solutions. Monitor degradation via HPLC:

- Kinetic Modeling: Apply the Arrhenius equation to predict shelf life at ambient conditions. Use UV-Vis Spectroscopy to track absorbance changes (e.g., λ shifts due to de-bromination) .

Q. How can computational methods predict the pharmacological activity of 5-amino-4-bromo-2-methylphenol?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Screen against target proteins (e.g., bacterial enzymes, kinase receptors). Use the compound’s 3D structure (optimized via DFT calculations at B3LYP/6-31G* level) to assess binding affinity (ΔG values) .

- ADMET Prediction (SwissADME): Evaluate bioavailability, blood-brain barrier permeability, and cytochrome P450 interactions. Prioritize derivatives with LogP < 3.5 and topological polar surface area < 60 Ų .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.